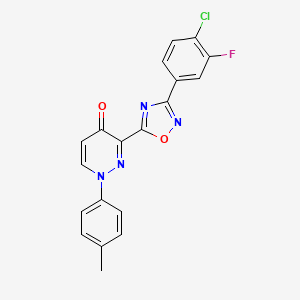
3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H12ClFN4O2 and its molecular weight is 382.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one (commonly referred to as P044-1135) is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H14ClFN4O3
- Molecular Weight : 396.80 g/mol
- IUPAC Name : 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
The compound features a complex structure that includes an oxadiazole ring and a pyridazine moiety, which are known for their diverse biological activities.
Research indicates that the compound may exhibit anticancer properties through several mechanisms:
- Apoptosis Induction : Studies have shown that P044-1135 can activate apoptotic pathways in cancer cells. For instance, it has been reported to increase the expression levels of p53 and promote caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptosis .
- Inhibition of Histone Deacetylases (HDAC) : The compound has demonstrated inhibitory effects on HDAC enzymes, which are crucial in regulating gene expression related to cancer progression. Certain derivatives have shown up to 90% inhibition of HDAC activity at low concentrations .
- Molecular Docking Studies : Computational studies suggest that P044-1135 exhibits strong hydrophobic interactions with amino acid residues in estrogen receptors (ER), similar to known ER modulators like Tamoxifen .
Antimicrobial Activity
In addition to its anticancer potential, the compound has also been evaluated for antimicrobial properties:
- Antibacterial Effects : Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The structural modifications in P044-1135 may enhance its binding affinity to bacterial targets .
Table 1: Summary of Biological Activities
Notable Research Studies
- Dhumal et al. (2021) : Investigated various oxadiazole derivatives for their antimicrobial activity and found that certain modifications significantly enhanced efficacy against resistant bacterial strains .
- Arafa et al. (2023) : Conducted a cytotoxicity assay showing that specific derivatives exhibited IC50 values lower than standard chemotherapeutics like erlotinib, indicating promising anticancer potential .
Aplicaciones Científicas De Investigación
The compound exhibits a range of biological activities that are of significant interest in pharmacology:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles, including this compound, have shown promising antimicrobial properties against various bacterial strains. This is attributed to the presence of the oxadiazole ring which enhances the compound's ability to disrupt microbial cell functions .
- Anticancer Potential : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound and related derivatives:
Propiedades
IUPAC Name |
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c1-11-2-5-13(6-3-11)25-9-8-16(26)17(23-25)19-22-18(24-27-19)12-4-7-14(20)15(21)10-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESZFZPMKVSOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













